molecular formula C16H14N4O4 B2397359 ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate CAS No. 1396848-32-0

ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate

Cat. No.: B2397359
CAS No.: 1396848-32-0
M. Wt: 326.312
InChI Key: HZTKKJPKVOOCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate” is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.18 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound is very soluble, with a solubility of 2.94 mg/ml .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . They also show promise in the treatment of age-related diseases, as antimicrobials, and as novel classes of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Properties

IUPAC Name

ethyl 2-[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-2-23-13(21)10-20-9-3-4-12(16(20)22)15-18-14(19-24-15)11-5-7-17-8-6-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKKJPKVOOCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.